1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20-21-19(22-25-20)16-11-18(24)23(13-16)12-15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCTWIRFXQQSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic dissection of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one reveals three key fragments: the benzyl-protected pyrrolidinone, the 1,2,4-oxadiazole ring, and the 2-methylphenyl substituent. Strategic disconnections typically target the oxadiazole-pyrrolidinone junction, enabling convergent synthesis via late-stage cyclization (Figure 1).
Pyrrolidinone Core Construction
The pyrrolidin-2-one moiety is commonly synthesized via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. A representative pathway involves:
- Benzylation of 4-aminopentanoic acid using benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).
- Lactam formation via acid-catalyzed cyclization (H₂SO₄, reflux, 6 h), yielding 1-benzylpyrrolidin-2-one with >85% purity.
1,2,4-Oxadiazole Ring Formation
The oxadiazole ring is constructed through [3+2] cycloaddition between amidoximes and activated carbonyl species. For the 2-methylphenyl variant, 2-methylbenzamidoxime serves as the precursor, reacting with pyrrolidinone-derived carbonyl groups under dehydrative conditions.
Stepwise Synthetic Methodologies
Method A: Sequential Cyclization-Coupling Approach
Step 1: Synthesis of 1-Benzylpyrrolidin-2-one
Reagents :
- 4-Aminopentanoic acid (1.0 eq)
- Benzyl bromide (1.2 eq)
- K₂CO₃ (2.0 eq), DMF, 60°C, 12 h
Yield : 78% (isolated via column chromatography, hexane/EtOAc 3:1).
Step 2: Preparation of 5-(2-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Reagents :
- 2-Methylbenzamide (1.0 eq)
- Hydroxylamine hydrochloride (1.5 eq), EtOH, 80°C, 4 h → 2-methylbenzamidoxime
- Chloroacetyl chloride (1.1 eq), pyridine, 0°C → cyclization to oxadiazole
Yield : 65% after recrystallization (MeOH/H₂O).
Step 3: Coupling and Cyclization
Conditions :
- 1-Benzylpyrrolidin-2-one (1.0 eq), oxadiazole-carboxylic acid (1.1 eq)
- EDCI (1.2 eq), HOBt (0.2 eq), DCM, rt, 24 h
- Final cyclization : POCl₃, reflux, 3 h
Overall Yield : 52%.
Method B: Microwave-Assisted One-Pot Synthesis
Advantages : Reduced reaction time (4 h vs 24 h conventional), improved yield (68% vs 52%).
Protocol :
- Combine 1-benzylpyrrolidin-2-one (1.0 eq), 2-methylbenzamidoxime (1.1 eq), and PPh₃Cl₂ (1.5 eq) in acetonitrile.
- Irradiate at 150°C, 300 W, 4 h under N₂.
- Purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Key Data :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 24 | 4 |
| Yield (%) | 52 | 68 |
| Purity (HPLC) | 89% | 95% |
Source: Adapted from
Critical Analysis of Reaction Parameters
Solvent Effects on Oxadiazole Formation
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Comparative studies show acetonitrile optimizes oxadiazole yield (Table 1).
Table 1: Solvent Screening for Step 3 (Method A)
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 45 |
| DCM | 8.9 | 52 |
| MeCN | 37.5 | 68 |
| Toluene | 2.4 | 28 |
Catalytic Systems
Phosphorus-based catalysts (PPh₃Cl₂) outperform traditional bases (Et₃N) in microwave synthesis, reducing byproduct formation by 40%.
Purification and Characterization
Chromatographic Techniques
- Normal-phase HPLC : Zorbax Silica column, isocratic hexane/EtOAc (7:3), Rt = 12.7 min
- HPLC-MS : m/z 362.2 [M+H]⁺ (calc. 361.4 for C₂₁H₁₉N₃O₂)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, benzyl), 7.18 (d, J = 7.6 Hz, 1H, Ar-H), 2.41 (s, 3H, CH₃), 3.81–3.75 (m, 2H, pyrrolidinone), 2.95–2.89 (m, 2H).
- IR (KBr) : 1685 cm⁻¹ (C=O lactam), 1590 cm⁻¹ (C=N oxadiazole).
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Implications:
- Pyrrolidin-2-one vs. Piperidine-carbonyl-pyrrolidin-2-one : The L703-series compounds incorporate a piperidine ring linked via a carbonyl group, increasing molecular complexity and weight (~465 vs. ~347 for BG14126). This modification may enhance binding affinity to larger biological targets but reduce solubility .
- Substituent Position on Oxadiazole : The target compound and BG14126 share a 2-methylphenyl group on the oxadiazole, while L703-0205 and L703-0374 have 4- and 3-methylphenyl groups, respectively. Meta- and para-substitutions could alter steric interactions and electronic effects, impacting target selectivity .
- Aromatic Substituents on Pyrrolidin-2-one : The benzyl group (target) versus phenethyl (BG14126) or 3-chlorophenyl (L703-series) introduces variations in lipophilicity and steric bulk, which influence membrane permeability and metabolic stability .
Biological Activity
1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound with notable biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 333.39 g/mol
- CAS Number : 1171615-27-2
This compound features a pyrrolidinone core and an oxadiazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions lead to various biochemical pathways that can influence cellular processes including apoptosis and proliferation.
Biological Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that compounds containing the oxadiazole structure can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC values ranging from 0.12 to 15.63 µM .
Table 1: Biological Activity Data
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis |
| Similar Oxadiazole Derivative | A549 | 0.12 | Inhibition of cell proliferation |
| Oxadiazole Compound X | HeLa | 0.65 | Apoptosis induction |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of oxadiazole derivatives, it was found that 1-Benzyl derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like Doxorubicin. The compounds were tested against multiple cancer cell lines with significant results indicating their potential as novel anticancer agents .
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in MCF-7 cells . This suggests a targeted approach in cancer therapy using this class of compounds.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one?
The synthesis typically involves a multi-step route:
Pyrrolidinone Core Formation : Cyclization of a substituted γ-lactam precursor under basic conditions.
Oxadiazole Ring Construction : Cyclocondensation of amidoximes with carboxylic acid derivatives, often using dehydrating agents like POCl₃ or carbodiimides.
Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions.
Q. Critical Parameters :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve oxadiazole formation .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxadiazole Formation | Amidoxime + RCOCl, POCl₃, 80°C, 12h | 65% |
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 6h | 75% |
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and benzyl groups (e.g., oxadiazole C-3 proton at δ 8.2–8.5 ppm) .
- LC-MS : Monitors reaction progress and verifies molecular ion peaks ([M+H]⁺ expected ~380–400 m/z) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pyrrolidinone ring conformation) .
Q. How can reaction yields be optimized while minimizing side products?
- Solvent Optimization : Replace DMF with acetonitrile for oxadiazole cyclization to reduce carboxamide byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h) and improves oxadiazole yield by 15–20% .
- Catalyst Screening : Test Pd-based catalysts for benzylation to avoid over-alkylation .
Case Study :
A 20% yield increase was achieved using microwave conditions (120°C, 300W) for oxadiazole formation, validated by TLC and LC-MS .
Q. How can contradictions in reported biological activity (e.g., IC₅₀ variability) be resolved?
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to reference inhibitors .
- Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, 90:10 MeOH/H₂O) to exclude batch-specific impurities .
- Mechanistic Cross-Validation : Combine kinase inhibition assays with apoptosis markers (e.g., caspase-3 activation) to confirm target engagement .
Example : Discrepancies in IC₅₀ values (5–50 μM) for kinase inhibition were resolved by standardizing ATP concentrations across assays .
Q. What computational strategies predict the compound’s pharmacokinetics and target selectivity?
- ADMET Profiling : Use SwissADME to predict blood-brain barrier permeability (e.g., TPSA >80 Ų suggests low CNS penetration) .
- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., ∆G < -8 kcal/mol indicates strong affinity) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories to prioritize synthetically feasible analogs .
Q. Docking Results :
| Target | ∆G (kcal/mol) | Interacting Residues |
|---|---|---|
| EGFR Kinase | -9.2 | Met793, Lys745 |
| PI3Kα | -7.8 | Val851, Asp933 |
Q. How does stereochemistry influence biological activity and metabolic stability?
- Stereochemical Analysis : X-ray crystallography confirms the (R)-configuration at the pyrrolidinone C-4 position enhances target binding .
- Metabolic Profiling : CYP3A4-mediated oxidation is reduced in (R)-enantiomers due to steric hindrance, improving half-life (t₁/₂ = 6h vs. 2h for (S)) .
Q. Structural Insights :
- Hydrogen Bonding : The (R)-enantiomer forms a stable H-bond with Thr766 in EGFR, absent in the (S)-form .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR Knockout Models : Delete putative targets (e.g., EGFR) to confirm on-target effects .
- Thermal Proteome Profiling (TPP) : Identify off-targets by monitoring protein thermal stability shifts post-treatment .
- Transcriptomics : RNA-seq reveals downstream pathways (e.g., MAPK/ERK suppression) .
Q. Validation Workflow :
In Vitro : Kinase inhibition assays.
In Vivo : Xenograft models + immunohistochemistry (e.g., p-EGFR reduction).
Ex Vivo : TPP + mass spectrometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
